molecular formula C22H38O3Si B101922 5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)- CAS No. 17562-91-3

5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-

Cat. No. B101922
CAS RN: 17562-91-3
M. Wt: 378.6 g/mol
InChI Key: SCSKJVCXVZQCIE-OQBOHRRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-, also known as 11-Ketotestosterone (11-KT), is a steroid hormone that is found in various aquatic animals, including fish, amphibians, and reptiles. It is a potent androgen that is structurally similar to testosterone and plays a significant role in the development and maintenance of male reproductive organs and secondary sexual characteristics.

Mechanism of Action

The mechanism of action of 11-KT is similar to that of testosterone. It binds to androgen receptors in target tissues, where it activates gene transcription and protein synthesis. This leads to the development and maintenance of male reproductive organs and secondary sexual characteristics.
Biochemical and Physiological Effects:
11-KT has several biochemical and physiological effects, including anabolic effects on muscle tissue, increased protein synthesis, and enhanced bone density. It also plays a crucial role in the regulation of reproductive behavior, including the development of secondary sexual characteristics and the maintenance of sperm production.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 11-KT in lab experiments is its high potency and selectivity for androgen receptors. It is also relatively stable and has a long half-life, making it suitable for long-term studies. However, one of the limitations of using 11-KT is its potential for non-specific binding to other proteins, which can lead to false-positive results.

Future Directions

There are several future directions for research on 11-KT. One area of interest is its potential applications in the treatment of androgen-related disorders, such as hypogonadism and osteoporosis. Another area of interest is its role in the regulation of reproductive behavior and the development of secondary sexual characteristics in fish and other aquatic animals. Further research is needed to understand the molecular mechanisms underlying these effects and to develop more specific and effective therapies.

Synthesis Methods

11-KT can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce 11-KT, while biosynthesis involves the use of enzymes to convert precursors into 11-KT. The most common biosynthetic pathway for 11-KT involves the conversion of testosterone to 11-KT by the enzyme 11beta-hydroxysteroid dehydrogenase.

Scientific Research Applications

11-KT has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including androgenic, anabolic, and antiestrogenic effects. It is also known to play a critical role in the regulation of reproductive behavior and the development of secondary sexual characteristics in fish and other aquatic animals.

properties

CAS RN

17562-91-3

Product Name

5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-

Molecular Formula

C22H38O3Si

Molecular Weight

378.6 g/mol

IUPAC Name

(3R,5S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C22H38O3Si/c1-21-11-10-15(25-26(3,4)5)12-14(21)6-7-16-17-8-9-19(24)22(17,2)13-18(23)20(16)21/h14-18,20,23H,6-13H2,1-5H3/t14-,15+,16-,17-,18-,20+,21-,22-/m0/s1

InChI Key

SCSKJVCXVZQCIE-OQBOHRRJSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[Si](C)(C)C

SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C

Origin of Product

United States

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